Rilmenidine

Overview

Description

Rilmenidine is a pharmaceutical compound primarily used for the treatment of hypertension. It is marketed under various brand names, including Albarel, Hyperium, Iterium, and Tenaxum . This compound is an oxazoline compound with antihypertensive properties, acting on both medullary and peripheral vasomotor structures . It selectively targets imidazoline receptors, distinguishing it from other antihypertensive agents .

Mechanism of Action

Target of Action

Rilmenidine is an antihypertensive agent that selectively targets I1 imidazoline receptors . These receptors are located in the brainstem and kidneys . The interaction with these receptors plays a crucial role in the therapeutic effects of this compound.

Mode of Action

This compound’s selective binding to I1 imidazoline receptors in the lateral reticular nucleus of the brainstem leads to a reduction in systemic sympathetic tone . This interaction results in reduced sympathetic overactivity centrally and inhibition of the Na+/H+ antiport in the kidneys . The primary outcome of this interaction is a reduction in total peripheral resistance, mediated by a decrease in sympathetic activity .

Pharmacokinetics

This compound is rapidly and extensively absorbed through the gastrointestinal tract . It has an absolute bioavailability close to one, and a time to peak plasma concentration of two hours . It is weakly bound to plasma proteins (less than 10 percent), and has an elimination half-life of approximately eight hours . Renal excretion is the major elimination process, with about 65 percent of the administered dose excreted unchanged in urine .

Result of Action

The molecular and cellular effects of this compound’s action include a significant reduction in blood pressure . This is achieved mainly through reduced total peripheral resistance, mediated by a reduction in sympathetic activity . Additionally, this compound has been shown to improve glucose metabolism in metabolic syndrome patients, and significantly reduce microalbuminuria during treatment of hypertensive type 2 diabetics .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other antihypertensive agents can affect the drug’s efficacy . Additionally, factors such as age, renal impairment, and conditions like diabetes mellitus or dyslipidemia can influence the drug’s action . .

Biochemical Analysis

Biochemical Properties

Rilmenidine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It shows greater selectivity for imidazoline receptors, particularly the I1 subtype, over alpha2-adrenergic receptors . This interaction leads to a reduction in sympathetic overactivity, which is crucial for its antihypertensive effects . Additionally, this compound inhibits the Na+/H+ antiport in the kidney, contributing to its antihypertensive efficacy .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to improve glucose metabolism in metabolic syndrome patients by reducing insulin resistance . This effect is likely mediated by a reduction in sympathetic overdrive. Furthermore, this compound reduces left ventricular hypertrophy and microalbuminuria in hypertensive type 2 diabetics . These cellular effects highlight its potential benefits beyond blood pressure reduction.

Molecular Mechanism

The molecular mechanism of this compound involves its selective binding to I1 imidazoline receptors in the lateral reticular nucleus of the brainstem . This binding leads to a reduction in systemic sympathetic tone, primarily through decreased total peripheral resistance . Additionally, this compound’s interaction with imidazoline receptors in the kidney inhibits the Na+/H+ antiport, further contributing to its antihypertensive effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound can extend lifespan and improve health markers in animal models, mimicking the effects of caloric restriction . These findings suggest that this compound may have long-term benefits on cellular function and overall health.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has demonstrated that this compound can extend lifespan and improve health markers in both young and older animals

Metabolic Pathways

This compound is involved in several metabolic pathways, including the inhibition of the Na+/H+ antiport in the kidney . This inhibition plays a crucial role in its antihypertensive effects. Additionally, this compound has been shown to improve glucose metabolism in metabolic syndrome patients, indicating its involvement in glucose metabolic pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with imidazoline receptors . Its selective binding to these receptors in the brainstem and kidney facilitates its antihypertensive effects. The distribution of this compound within the body is crucial for its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound involves its binding to imidazoline receptors in the lateral reticular nucleus of the brainstem and the kidney This localization is essential for its role in reducing sympathetic overactivity and inhibiting the Na+/H+ antiport

Preparation Methods

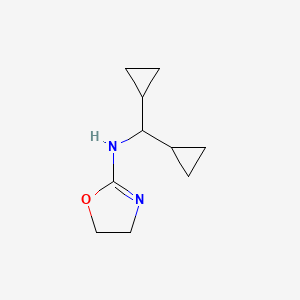

Rilmenidine can be synthesized through a condensation reaction involving 2-alkoxy oxazoline and dicyclopropane methylamine . The process involves the following steps:

Condensation Reaction: 2-alkoxy oxazoline reacts with dicyclopropane methylamine.

Evaporation: The reaction mixture undergoes evaporation to remove the solvent.

Refrigeration: The mixture is then cooled to facilitate crystallization.

Filtration and Crystallization: The final product is obtained through filtration and crystallization.

This method simplifies the production process and reduces costs by using readily available raw materials .

Chemical Reactions Analysis

Rilmenidine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: This compound can participate in substitution reactions, particularly with halogenated compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Rilmenidine has a wide range of scientific research applications:

Comparison with Similar Compounds

Rilmenidine is often compared with other antihypertensive agents such as clonidine and α-methyldopa. Unlike these agents, this compound shows greater selectivity for imidazoline receptors over cerebral α2-adrenergic receptors . This selectivity results in fewer central side effects, such as sedation and dry mouth . Additionally, this compound has been shown to improve glucose metabolism and reduce microalbuminuria in hypertensive type 2 diabetics, offering specific advantages in at-risk populations .

Similar Compounds

Clonidine: Another antihypertensive agent that acts on α2-adrenergic receptors.

α-Methyldopa: An antihypertensive agent with central action on α2-adrenergic receptors.

Captopril: An angiotensin-converting enzyme inhibitor used for hypertension and heart failure.

This compound’s unique selectivity for imidazoline receptors and its additional metabolic benefits make it a valuable option in the management of hypertension, particularly in patients with specific risk factors .

Properties

IUPAC Name |

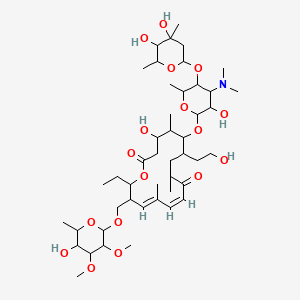

N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-2-7(1)9(8-3-4-8)12-10-11-5-6-13-10/h7-9H,1-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQXADFVORZEARL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2CC2)NC3=NCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045194 | |

| Record name | Rilmenidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54187-04-1 | |

| Record name | Rilmenidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54187-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rilmenidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054187041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rilmenidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11738 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rilmenidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(dicyclopropylmethyl)-4,5-dihydrooxazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.638 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RILMENIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P67IM25ID8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does rilmenidine interact with imidazoline receptors to lower blood pressure?

A1: this compound exhibits high affinity for I1 imidazoline receptors, primarily located in the rostral ventrolateral medulla (RVLM) of the brainstem []. Activation of these receptors within the RVLM, a key regulatory center for sympathetic outflow, leads to a reduction in sympathetic nerve activity []. This decrease in sympathetic tone results in vasodilation, reduced peripheral resistance, and ultimately, a lowering of blood pressure [, , , ].

Q2: Does this compound's interaction with α2-adrenoceptors contribute to its antihypertensive effects?

A2: While this compound demonstrates affinity for α2-adrenoceptors, its selectivity for I1 receptors appears to be greater, particularly at therapeutically relevant doses [, ]. Research suggests that the contribution of α2-adrenoceptor activation to this compound's hypotensive effect is less significant compared to its interaction with I1 receptors [, , ].

Q3: What are the downstream effects of this compound's sympathoinhibitory action besides blood pressure reduction?

A3: In addition to lowering blood pressure, this compound's sympathoinhibition can lead to:

- Reduced heart rate: this compound often causes a decrease in heart rate, although this effect might be less pronounced compared to other centrally acting antihypertensive agents [, , , ].

- Modulation of baroreflex sensitivity: this compound may influence baroreflex sensitivity, potentially leading to improved baroreflex control of heart rate and blood pressure [, ].

- Effects on renal function: this compound can impact renal function, potentially influencing renal blood flow, glomerular filtration rate, and sodium excretion [, ]. Further research is needed to fully elucidate these effects.

Q4: Does this compound influence other physiological processes besides cardiovascular function?

A4: Research suggests that this compound might influence glucose metabolism, potentially improving insulin sensitivity in certain models of insulin resistance [, ]. This compound has also been investigated for its potential effects on lifespan and healthspan in preclinical models [, ]. These findings warrant further investigation to explore possible therapeutic applications beyond hypertension.

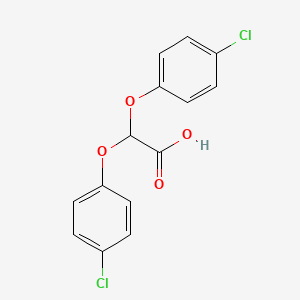

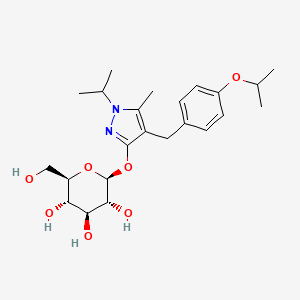

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C12H16N2O. It has a molecular weight of 204.27 g/mol.

Q6: What is known about the structure-activity relationship (SAR) of this compound and its analogs?

A6: this compound's structure comprises an oxazoline ring linked to a dicyclopropylmethyl amine moiety []. While specific SAR studies are limited, research indicates that the oxazoline ring plays a crucial role in its interaction with imidazoline receptors []. Modifications to this ring structure could alter its affinity and selectivity for these receptors, impacting its pharmacological profile [].

Q7: How is this compound absorbed, distributed, metabolized, and excreted (ADME)?

A7: this compound is well absorbed after oral administration, reaching peak plasma concentrations within 1-2 hours [, ]. It is widely distributed throughout the body and undergoes hepatic metabolism, primarily via cytochrome P450 enzymes []. This compound is excreted primarily in the urine, with a half-life of approximately 8 hours [].

Q8: What preclinical models have been used to study the efficacy of this compound?

A8: The efficacy of this compound has been investigated in various preclinical models, including:

- Spontaneously hypertensive rats (SHR): This model is commonly used to assess antihypertensive agents. Studies in SHRs have demonstrated that this compound effectively reduces blood pressure, although its effects may be less pronounced compared to other species [, ].

- Conscious rabbits: This model has been instrumental in understanding the central mechanisms of this compound's action, particularly its effects on the renal sympathetic baroreflex and regional hemodynamics [, , , ].

- Genetically hypertensive mice (BPH/2J): this compound's efficacy has also been studied in this model, providing insights into the role of specific brain regions, such as the RVLM, in its sympathoinhibitory effects [].

- C. elegans: this compound has shown promise in extending lifespan and healthspan in this nematode model, opening avenues for exploring its potential in age-related diseases [, ].

Q9: What are the key findings from clinical trials evaluating this compound's efficacy in humans?

A9: Clinical trials have established the efficacy of this compound as an antihypertensive agent in humans [, , ]. Key findings include:

- Effective blood pressure reduction: this compound effectively lowers both systolic and diastolic blood pressure in patients with essential hypertension, demonstrating comparable efficacy to other antihypertensive agents [, , ].

- Favorable metabolic profile: Unlike some other antihypertensive medications, this compound has shown a neutral or even beneficial effect on glucose and lipid metabolism in clinical trials [, , , ]. This aspect makes it a potentially attractive option for patients with hypertension and metabolic syndrome.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.